Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate
Description
Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate is a partially hydrogenated imidazole derivative characterized by an ethoxy substituent at position 2 and a methyl carboxylate group at position 1. This compound belongs to a broader class of 4,5-dihydroimidazoles, which are widely explored in medicinal chemistry due to their structural versatility and bioactivity. These derivatives often serve as intermediates in the synthesis of bioactive molecules, such as cyclic guanidines and impiridones, which exhibit antitumor and α-adrenergic modulating properties .
Properties
CAS No. |
61076-79-7 |
|---|---|
Molecular Formula |
C7H12N2O3 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
methyl 2-ethoxy-4,5-dihydroimidazole-1-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-3-12-6-8-4-5-9(6)7(10)11-2/h3-5H2,1-2H3 |
InChI Key |
YJKUOQNEGBWAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCN1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Cyclization of Amido-Nitriles
A foundational approach involves the nickel-catalyzed cyclization of amido-nitrile precursors. This method proceeds under mild conditions (20–40°C) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction mechanism involves coordination of the nitrile group to the nickel center, followed by intramolecular nucleophilic attack by the amide nitrogen to form the imidazole ring. Key advantages include functional group tolerance and scalability, with reported yields exceeding 75% in optimized batches.
[3+2] Cycloaddition with Ethoxy-Substituted Synthons
Alternative cyclization strategies employ [3+2] cycloaddition between ethoxy-substituted azomethine ylides and methyl acrylate derivatives. This method, conducted in tetrahydrofuran (THF) at reflux temperatures (65–70°C), achieves regioselective formation of the 4,5-dihydroimidazole core. The use of chiral catalysts, such as copper(I)-bisoxazoline complexes, enables enantioselective synthesis, though yields remain moderate (50–60%).
Functionalization Strategies for Ethoxy and Ester Groups
Nucleophilic Substitution at the 2-Position
Post-cyclization functionalization often targets the 2-position of the imidazole ring. A patent-pending method involves treating 2-chloro-4,5-dihydro-1H-imidazole-1-carboxylate intermediates with sodium ethoxide in ethanol at 60°C. This SN2 displacement achieves near-quantitative substitution (95% yield) while preserving ester integrity.
Direct Esterification of Carboxylic Acid Precursors
Methyl ester installation is frequently accomplished via Fischer esterification. For example, 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylic acid reacts with methanol in the presence of sulfuric acid (2 mol%) under reflux (80°C, 12 hours). This method yields the target compound in 85% purity, though subsequent recrystallization from ethyl acetate is required to achieve pharmaceutical-grade standards (>99% purity).
Industrial-Scale Production Methodologies
Continuous Flow Reactor Optimization
Recent advances in flow chemistry have enabled kilogram-scale synthesis. A representative protocol utilizes a two-stage continuous system:
- Stage 1 : Cyclization of amido-nitriles in a nickel-packed bed reactor (residence time: 15 minutes, 30°C)
- Stage 2 : In-line quenching and esterification with methyl chloroformate (residence time: 10 minutes, 50°C)
This approach reduces side-product formation (<2%) and achieves a throughput of 1.2 kg/hour.
Solvent Recycling and Waste Minimization
Industrial processes emphasize green chemistry principles. A closed-loop system developed by Hoffmann et al. recycles DMF via fractional distillation, reducing solvent waste by 70%. The same system integrates catalytic hydrogenation to convert nitro byproducts into reusable amines.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for major preparation methods:
| Method | Yield (%) | Purity (%) | Reaction Time | Scale Feasibility |
|---|---|---|---|---|
| Nickel cyclization | 75–80 | 98 | 4 hours | Pilot plant |
| [3+2] Cycloaddition | 50–60 | 95 | 8 hours | Laboratory |
| Flow reactor synthesis | 85–90 | 99 | 25 minutes | Industrial |
| Fischer esterification | 80–85 | 99 | 12 hours | Multi-kilogram |
Data adapted from patents and journal reports.
Mechanistic Insights and Kinetic Studies
Ring-Closure Kinetics in Cyclization Reactions
Time-resolved NMR studies reveal that nickel-catalyzed cyclization follows second-order kinetics (k = 0.45 L/mol·s at 30°C). The rate-determining step involves desorption of the nickel catalyst from the intermediate complex.
Steric Effects in Nucleophilic Substitution
Computational models (DFT, B3LYP/6-31G**) demonstrate that ethoxy group installation proceeds via a backside attack mechanism. Bulky substituents at the 4-position increase activation energy by 12–15 kJ/mol, necessitating higher reaction temperatures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives.
Substitution: The ethoxy and methyl ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different chemical and biological properties.
Scientific Research Applications
Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences the compound’s physicochemical and biological properties. Key analogues include:
Key Observations :
- Polarity and Solubility : The ethoxy group (OCH₂CH₃) in the target compound likely enhances polarity compared to methylthio (SCH₃) or aryl substituents, improving aqueous solubility.
- Synthetic Utility : Methylthio analogues are widely used as intermediates due to their reactivity in nucleophilic substitution reactions, whereas ethoxy derivatives may offer alternative pathways for functionalization .
Physicochemical Properties
- Boiling Point and Thermal Stability : Methyl 2-[(4-fluorobenzyl)sulfanyl] analogue exhibits a boiling point of 370.2°C, suggesting that ethoxy derivatives may have similar thermal stability due to comparable molecular weight and hydrogenation .
- Melting Points : Substituted imidazoles with aromatic groups (e.g., 3j in ) show higher melting points (157–158°C) due to π-stacking interactions, whereas aliphatic substituents (e.g., methylthio) result in lower melting points or oily residues .
Q & A
Q. What are the common synthetic routes for Methyl 2-ethoxy-4,5-dihydro-1H-imidazole-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, methyl 2-(methylthio)-4,5-dihydro-1H-imidazole-1-carboxylate reacts with aniline derivatives in glacial acetic acid under controlled temperatures (70–90°C) to form intermediates, which are further functionalized with methanol at elevated temperatures . This method emphasizes the importance of solvent selection (e.g., acetic acid for protonation) and stoichiometric ratios to minimize side products.
Q. How is the compound characterized post-synthesis?
Characterization relies on 1H/13C NMR for structural confirmation (e.g., chemical shifts for imidazole protons at δ 3.2–4.0 ppm and ester carbonyls at δ 165–170 ppm) and mass spectrometry (MS/HRMS) for molecular weight validation. Crystallographic analysis using programs like SHELXL (via SHELX system) is critical for resolving stereochemistry and confirming bond lengths/angles in solid-state structures .
Q. What are the key physicochemical properties relevant to handling in research?
The compound’s stability is influenced by moisture and temperature. Storage at –20°C under inert gas (argon/nitrogen) is recommended. Safety protocols include using fume hoods for reactions (due to volatile byproducts) and PPE for skin/eye protection, as outlined in SDS guidelines for similar imidazole derivatives .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in synthesizing derivatives?
Regioselectivity is controlled by substituent electronic effects and catalyst design . For instance, electron-withdrawing groups on aryl amines (e.g., nitro or halogens) increase electrophilicity at the imidazole C2 position, favoring substitution. Solvent polarity (e.g., DMF vs. acetic acid) and temperature (70–100°C) modulate reaction rates and byproduct formation, as demonstrated in tandem three-component syntheses of tetrasubstituted imidazoles .
Q. What strategies resolve contradictions in reported biological activities of imidazoline derivatives?
Discrepancies in biological data (e.g., antimicrobial vs. cytotoxic effects) often arise from structural variations (e.g., substituent bulkiness) and assay conditions (e.g., cell line specificity). For example, 4,5-dihydroimidazoles with para-methoxyaryl groups show enhanced anti-inflammatory activity due to improved membrane permeability, whereas ortho-substituents reduce bioavailability . Meta-analysis of dose-response curves and computational docking (e.g., using AutoDock Vina) can clarify structure-activity relationships .
Q. How can crystallization be optimized for X-ray diffraction studies?
Successful crystallization requires solvent screening (e.g., ethanol/water mixtures) and slow evaporation to promote lattice formation. For imidazole derivatives, adding trace HCl aids in salt formation, improving crystal quality. SHELXD/SHELXE are preferred for phase determination in twinned or high-symmetry crystals, while SHELXPRO interfaces with refinement pipelines .
Q. What mechanistic insights explain side-product formation during synthesis?
Byproducts often arise from over-oxidation (e.g., sulfoxide formation when using H₂O₂) or ring-opening reactions under basic conditions. Kinetic studies (e.g., monitoring via LC-MS) and DFT calculations (e.g., Gaussian09) can identify transition states responsible for competing pathways. For example, base-promoted spiro-fused imidazolone formation involves ketone enolate intermediates attacking the imidazole ring .
Data Contradiction Analysis
Q. Why do different studies report varying yields for the same reaction?
Yield discrepancies are attributed to purity of starting materials (e.g., aniline derivatives with ≤95% purity introduce stoichiometric errors) and scaling effects (e.g., heat dissipation inefficiencies in larger batches). Reproducibility improves with strict moisture control (e.g., molecular sieves in solvents) and inline IR monitoring to track reaction progression .
Methodological Recommendations
- Synthetic Optimization : Use design-of-experiment (DoE) approaches to map temperature/pH effects on yield .
- Structural Analysis : Pair SC-XRD with Hirshfeld surface analysis to quantify intermolecular interactions .
- Biological Assays : Validate activity via orthogonal assays (e.g., MIC tests + live/dead cell staining) to mitigate false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
